molecular formula C16H20N4O3 B3500526 4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B3500526
M. Wt: 316.35 g/mol
InChI Key: IBUSKYWQRPHYOJ-UHFFFAOYSA-N
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Description

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amidation: The nitrated pyrazole is then reacted with 4-(propan-2-yl)phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid and 4-(propan-2-yl)aniline.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The nitro group can be used to introduce functionality into polymers or other materials, potentially leading to new materials with unique properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group could also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(4-amino-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    4-(4-nitro-1H-pyrazol-1-yl)butanoic acid: This compound lacks the phenyl group, which can affect its solubility and interaction with biological targets.

Uniqueness

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]butanamide is unique due to the combination of a nitro-substituted pyrazole ring and a butanamide chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-12(2)13-5-7-14(8-6-13)18-16(21)4-3-9-19-11-15(10-17-19)20(22)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSKYWQRPHYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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